molecular formula C11H14O2 B1315697 4-tert-Butyl-2-hydroxybenzaldehyde CAS No. 66232-34-6

4-tert-Butyl-2-hydroxybenzaldehyde

Cat. No. B1315697
CAS RN: 66232-34-6
M. Wt: 178.23 g/mol
InChI Key: UYRSLWPKZKASRB-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-hydroxybenzaldehyde , also known by its systematic name 3,5-di-tert-butyl-4-hydroxybenzaldehyde , is a chemical compound with the empirical formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . It belongs to the class of aromatic aldehydes and is characterized by its unique structural features.


Synthesis Analysis

The synthesis of 4-tert-Butyl-2-hydroxybenzaldehyde involves several methods, including the reaction of 4-tert-butylphenol with phosgene or thionyl chloride to form the corresponding chloroformate . Subsequent treatment with aqueous sodium hydroxide leads to the desired aldehyde product .


Molecular Structure Analysis

The compound’s molecular structure consists of a benzene ring substituted with a tert-butyl group at positions 3 and 5 , along with an aldehyde functional group at position 4 . The tert-butyl groups contribute to its steric hindrance and stability .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Therapeutic Compounds : A method for synthesizing tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde has been developed, contributing to the synthesis of significant metabolites of antiarthritic drug candidates (Inagaki, Matsumoto, & Tsuri, 2003).
  • Copper(II) Complexes : 4-tert-Butyl-2-hydroxybenzaldehyde is used in the synthesis of Copper(II) complexes, which are significant for understanding ligand-based oxidations (Sylvestre, Wolowska, Kilner, McInnes, & Halcrow, 2005).
  • Organophosphorus Derivatives : It serves as a starting material for synthesizing organophosphorus derivatives of 2,6-di-tert-butyl-4-methylphenol, a compound with potential applications in various fields (Prishchenko et al., 2008).

properties

IUPAC Name

4-tert-butyl-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRSLWPKZKASRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548849
Record name 4-tert-Butyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-2-hydroxybenzaldehyde

CAS RN

66232-34-6
Record name 4-tert-Butyl-2-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66232-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A five liter three-neck round bottom flask equipped with overhead mechanical stirrer and condenser was charged with trifluoroacetic acid (2.4 L). A mixture of 3-tert-butylphenol (412 g, 2.8 mole) and HMTA (424 g, 3.0 mole) was added portion-wise causing an exotherm. With cooling, the temperature was maintained under 80° C. The reaction was heated at 80° C. for one hour, then cooled, and water (2 L) added. After 0.5 hour additional water (4 L) was added and the mixture was extracted with ethyl acetate (6 L). The organic extract was washed with water and brine. The resulting organic phase was divided into 2 L volumes and each diluted with water (1 L), and solid NaHCO3 added until the mixture was neutralized. The organic phases were isolated and combined, dried over MgSO4, filtered and concentrated in vacuo yielding an oil. This oil was distilled at 95° C. (0.8 mm) yielding the desired salicylaldehyde as an oil (272.9 g, 56%) which was of sufficient purity to be used without further purification.
Quantity
2.4 L
Type
reactant
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412 g
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reactant
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424 g
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reactant
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4 L
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solvent
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2 L
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solvent
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Yield
56%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 5.69 g (30 mmol) of titan tetrachloride in 15 ml DCM were added dropwise at 0° C. under nitrogen to 3.76 g (25 mmol) of 3-tert-butylphenol dissolved in 75 ml DCM. After stirring for 30 min 3.16 g (27.5 mmol) of dichloromethyl methyl ether was added. The reaction mixture was stirred for 2 h at 0° C. Carefully 30 ml of 1N aqueous HCl solution and then 90 ml water were added. The reaction mixture was extracted twice with DCM. The combined organic layers were washed with saturated aqueous NaCl solution, dried over sodium sulfate, filtered and the solvent was evaporated. The residue was purified by column chromatography (250 g silica gel, DCM) to yield 2.32 g (52%) 4-tert-butyl-2-hydroxy benzaldehyde as a light yellow oil. 1H NMR (DMSO-d6, 300 MHz): δ 10.62 (br s, 1H), 10.18 (s, 1H), 7.61 (d, 1H), 7.04 (d, 1H), 6.98 (s, 1H).
[Compound]
Name
tetrachloride
Quantity
5.69 g
Type
reactant
Reaction Step One
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3.76 g
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reactant
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15 mL
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solvent
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3.16 g
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reactant
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30 mL
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reactant
Reaction Step Three
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Quantity
90 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

To a solution of 1.5 g (6.9 mmol) of the product of Example 1 in 15 mL of HOAc-H2O (11:3) was added 1.17 g (8.3 mmol) of hexamethylenetetramine dissolved in 3 mL water. The reaction mixture was magnetically stirred and heated at 130° C. for 3 h at which point 13.5 mL of a 2:1 solution of conc. hydrochloric acid and water was added. The reaction mixture was heated for an additional 10 min at 130° C., then cooled to room temperature and the acetic acid was removed on a rotary evaporator. The residue was partitioned between EtOAc and water, then extracted and the organic layers were combined and dried (Na2SO4). The filtrate was passed through a layer of Celite filter aid mixed with silica gel to remove polar impurities, then evaporated. The residual oil was dried in vacuo and subsequently used in the next step without further purification.
Name
product
Quantity
1.5 g
Type
reactant
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1.17 g
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15 mL
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0 (± 1) mol
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3 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-Butyl-2-hydroxybenzaldehyde
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4-tert-Butyl-2-hydroxybenzaldehyde
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4-tert-Butyl-2-hydroxybenzaldehyde
Reactant of Route 4
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4-tert-Butyl-2-hydroxybenzaldehyde
Reactant of Route 5
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4-tert-Butyl-2-hydroxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-tert-Butyl-2-hydroxybenzaldehyde

Citations

For This Compound
4
Citations
R Aldred, R Johnston, D Levin, J Neilan - Journal of the Chemical …, 1994 - pubs.rsc.org
Deprotonation of phenols using magnesium methoxide, followed by distillative removal of free methanol and addition of paraformaldehyde results in ortho-specific magnesium-…
Number of citations: 106 pubs.rsc.org
Ł Górski, A Saniewska, P Parzuchowski… - Analytica chimica …, 2005 - Elsevier
… in 50 ml of ethanol, 0.06 mol of the appropriate aldehyde was added (2-hydroxybenzaldehyde, 2-hydroxy-6-methoxybenzaldehyde or 4-tert-butyl-2-hydroxybenzaldehyde). The …
Number of citations: 31 www.sciencedirect.com
S Pratihar - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
The present approach for determining the electrophilicity (E) and nucleophilicity (N) of aldehydes includes a kinetic study of KMNO4 oxidation and NaBH4 reduction of aldehydes. A …
Number of citations: 31 pubs.rsc.org
LT Suručić, A Nastasović, A Onjia… - Journal of the …, 2019 - technorep.tmf.bg.ac.rs
… }benzoic acid,29 3-{[(4-ethoxy-2-mercaptophenyl)imino]methyl}salicylic acid,30 3-{[2-(2-hydroxy-1-naphthoyl)hydrazono]methyl}benzoic acid,31 4-tert-butyl-2-hydroxybenzaldehyde …
Number of citations: 9 technorep.tmf.bg.ac.rs

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